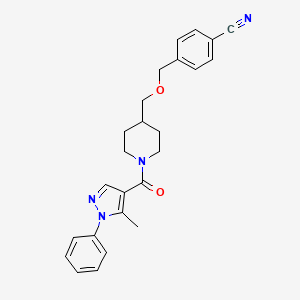

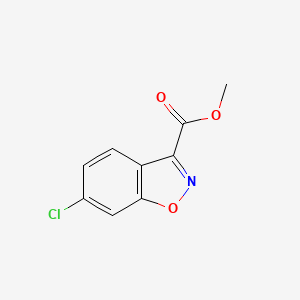

4-(((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains a pyrazole ring, a piperidine ring, and a benzonitrile group . Pyrazoles are an important class of heterocyclic compounds that are found in many biologically active molecules and agrochemicals . They are used in a variety of drugs to treat conditions such as inflammation, diabetes, cancer, bacterial infections, and pain .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of certain starting materials . For example, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Basic hydrolysis then yielded the corresponding acid .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various techniques such as NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . Theoretical studies can also be conducted using density functional theory (DFT) at the B3LYP/TZ2P level of theory .

Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloaddition reactions , condensation reactions with ketones and aldehydes , and acceptorless dehydrogenative coupling reactions with 1,3-diols .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized using techniques such as NMR, FT-IR spectroscopy, and thermo gravimetric analysis .

Scientific Research Applications

Crystal Structure and Antimicrobial Activity

- 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile Synthesis and Antimicrobial Functionality : This compound, synthesized using a method involving ethanolic piperidine solution and microwave irradiation, has been asserted through spectral data and X-ray diffraction. It exhibits significant antibacterial and antifungal activities, similar to reference antimicrobial agents, and its molecular docking analysis suggests potential for targeted molecular interactions (Okasha et al., 2022).

Synthon for Heterocycle Synthesis

- Use in Synthesis of Heterocycles : A similar compound, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one, has been utilized as a three-carbon synthon for the synthesis of various five and six-membered heterocycles, demonstrating the utility of such compounds in complex organic synthesis (Mahata et al., 2003).

Ligand Formation for Metal Ions

- Complex Formation with Platinum(II) and Palladium(II) : Highly substituted pyrazoles, similar in structure to the query compound, have been used to form complexes with platinum(II) and palladium(II) metal ions. These complexes have been analyzed through various spectroscopic methods, indicating potential applications in material science and catalysis (Budzisz et al., 2004).

Antimicrobial Activity

- Synthesis of Novel Oxadiazoles for Antimicrobial Activity : Similar compounds, such as 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, have been synthesized and shown to exhibit significant antibacterial activity against various bacterial strains, indicating potential in the development of new antimicrobial agents (Rai et al., 2009).

Mechanism of Action

Target of Action

Compounds like “4-(((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile” often target specific proteins or enzymes in the body due to their structural features. The pyrazole core, for instance, is found in many biologically active molecules and drugs .

Mode of Action

The interaction between the compound and its target often involves forming bonds with specific amino acids in the target protein’s active site. This can inhibit the protein’s function, alter its shape, or change its behavior .

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. For instance, if the target is an enzyme involved in a specific metabolic pathway, inhibiting that enzyme can disrupt the pathway and affect the production of certain metabolites .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be influenced by its chemical structure. For instance, the presence of certain functional groups can affect its solubility, stability, and how easily it can cross cell membranes .

Result of Action

The molecular and cellular effects of the compound’s action can vary widely depending on its target and mode of action. This can range from inhibiting cell growth to triggering cell death, or modulating immune response .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s ability to bind to its target .

Future Directions

Pyrazoles and their derivatives continue to be an area of active research due to their wide range of biological activities and their presence in many drugs currently on the market . Future research may focus on developing new strategies to synthesize these compounds and exploring their potential applications in medicine and other fields .

Properties

IUPAC Name |

4-[[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2/c1-19-24(16-27-29(19)23-5-3-2-4-6-23)25(30)28-13-11-22(12-14-28)18-31-17-21-9-7-20(15-26)8-10-21/h2-10,16,22H,11-14,17-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOSGWNNFTUWOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)COCC4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-2-(methylamino)-N-[3-(methylamino)-3-oxopropyl]pentanamide;hydrochloride](/img/structure/B2593217.png)

![N1-(2-(dimethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2593220.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-(1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2593221.png)

![tert-butyl N-cyclopropyl-N-{2-methyl-4-[(prop-2-enamido)methyl]phenyl}carbamate](/img/structure/B2593222.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-4-(4-phenylpyrimidin-2-yl)piperidine-1-carboxamide](/img/structure/B2593223.png)

![N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2593225.png)

![4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2593230.png)

![2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2593233.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2593237.png)